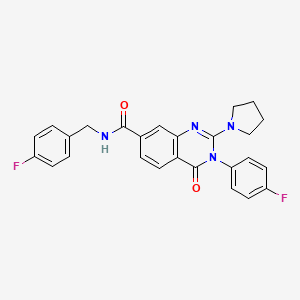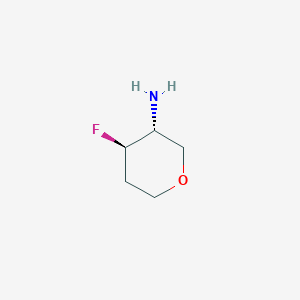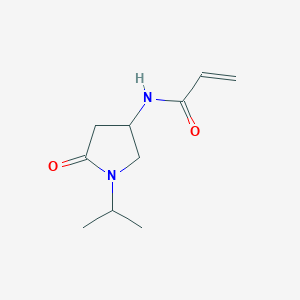
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione, also known as EPD, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPD belongs to the class of dihydropyrazinediones, which have been recognized as promising drug candidates for various diseases.
作用機序
The exact mechanism of action of 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating caspases and inhibiting the anti-apoptotic protein Bcl-2. In inflammation, this compound inhibits the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of many pro-inflammatory genes. In diabetes, this compound has been shown to enhance insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to inhibition of cell proliferation. In inflammation, this compound inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In diabetes, this compound has been shown to improve glucose homeostasis by enhancing insulin sensitivity, leading to a reduction in blood glucose levels.
実験室実験の利点と制限
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has shown promising results in preclinical studies, and future research should focus on its potential therapeutic applications in human diseases. Specifically, future studies should investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its safety and efficacy in clinical trials. Additionally, further research is needed to understand the exact mechanism of action of this compound and to identify potential drug targets for this compound-based therapies.
合成法
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of ethyl acetoacetate with 4-nitrophenylhydrazine, followed by reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting compound is then cyclized to form the dihydropyrazinedione ring using trifluoroacetic acid. Finally, the ethoxy group is introduced using sodium ethoxide in ethanol.
科学的研究の応用
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, this compound has shown promising results as a potential anticancer agent by inducing apoptosis and inhibiting cell proliferation. Inflammation is a common underlying factor in many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In diabetes research, this compound has been studied for its potential to improve glucose homeostasis by enhancing insulin sensitivity.
特性
IUPAC Name |
4-(4-ethoxyphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-10-5-3-9(4-6-10)14-8-7-13-11(15)12(14)16/h3-8H,2H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYNJONRVZKNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623667.png)


![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2623670.png)

![3-(4-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2623672.png)





![N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2623687.png)